(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine
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Overview
Description
(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, methylhydrazine can react with an appropriate diketone under reflux conditions in ethanol to form the pyrazole ring .
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Formation of the Pyridine Ring: : The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts under acidic conditions .
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Coupling of Pyrazole and Pyridine Rings: : The final step involves the coupling of the pyrazole and pyridine rings. This can be achieved through nucleophilic substitution reactions where the pyrazole derivative reacts with a pyridine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding aldehydes or carboxylic acids under strong oxidizing conditions .
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Reduction: : Reduction reactions can occur at the nitrogen atoms in the pyrazole and pyridine rings, leading to the formation of partially or fully hydrogenated derivatives .
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Substitution: : The compound can undergo various substitution reactions, such as nucleophilic substitution at the pyridine ring or electrophilic substitution at the pyrazole ring .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield hydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of kinase inhibitors, which are important in the treatment of various cancers . Additionally, it has been studied for its antileishmanial and antimalarial activities .
Industry
In the industrial sector, this compound is used in the development of new materials with unique electronic and photophysical properties. These materials have applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole ring but has a morpholine ring instead of a pyridine ring.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar pyrazole ring but is coupled with an isoquinoline ring.
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine is unique due to its combination of pyrazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-pyridin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-8(6-13-14)10(11)9-4-2-3-5-12-9/h2-7,10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUTOXTOVUUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250668-25-7 |
Source
|
Record name | (1-methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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